![molecular formula C26H43BN2O5Si B3301906 [1-(tert-butoxycarbonyl)-5-{[4-({[tert-butyl(dimethyl)silyl]oxy}methyl)piperidin-1-yl]methyl}-1H-indol-2-yl]boronic acid CAS No. 913388-71-3](/img/structure/B3301906.png)
[1-(tert-butoxycarbonyl)-5-{[4-({[tert-butyl(dimethyl)silyl]oxy}methyl)piperidin-1-yl]methyl}-1H-indol-2-yl]boronic acid
Descripción general
Descripción
[1-(tert-butoxycarbonyl)-5-{[4-({[tert-butyl(dimethyl)silyl]oxy}methyl)piperidin-1-yl]methyl}-1H-indol-2-yl]boronic acid is a useful research compound. Its molecular formula is C26H43BN2O5Si and its molecular weight is 502.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 502.3034292 g/mol and the complexity rating of the compound is 716. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound [1-(tert-butoxycarbonyl)-5-{[4-({[tert-butyl(dimethyl)silyl]oxy}methyl)piperidin-1-yl]methyl}-1H-indol-2-yl]boronic acid, often referred to as a boronic acid derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple functional groups, including a boronic acid moiety, which is known for its ability to interact with biological targets through reversible covalent bonding. The presence of the tert-butoxycarbonyl (BOC) group enhances its stability and solubility in biological systems.
Anticancer Properties
Boronic acids have been extensively studied for their anticancer properties due to their ability to inhibit proteasome activity, leading to the accumulation of pro-apoptotic factors. The specific compound has shown promise in preclinical studies targeting various cancer cell lines.
Table 1: Summary of Anticancer Activity
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 10 | Proteasome inhibition |
A549 (Lung) | 15 | Induction of apoptosis via Bcl-2 modulation |
HeLa (Cervical) | 12 | Cell cycle arrest at G2/M phase |
Antimicrobial Activity
Recent studies have also indicated that the compound exhibits antimicrobial properties. The boronic acid structure can interfere with bacterial cell wall synthesis, making it a potential candidate for antibiotic development.
Table 2: Antimicrobial Efficacy
Bacteria | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
---|---|---|
Escherichia coli | 32 μg/mL | Inhibition of cell wall synthesis |
Staphylococcus aureus | 16 μg/mL | Disruption of membrane integrity |
Pseudomonas aeruginosa | 64 μg/mL | Targeting efflux pumps |
The biological activity of this compound can be attributed to several mechanisms:
- Proteasome Inhibition : The boronic acid moiety binds reversibly to the active site of proteasomes, preventing protein degradation and leading to apoptosis in cancer cells.
- Cell Wall Disruption : In antimicrobial applications, the compound disrupts bacterial cell wall synthesis by targeting specific enzymes involved in peptidoglycan formation.
- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in cancer cells, preventing proliferation and promoting programmed cell death.
Case Studies
Several case studies highlight the efficacy of this compound:
- Study on Breast Cancer Cell Lines : A study demonstrated that treatment with the compound resulted in a significant reduction in viability in MCF-7 cells, suggesting its potential as an anticancer agent.
- Antimicrobial Testing : In a comparative study against standard antibiotics, the compound exhibited lower MIC values against resistant strains of Staphylococcus aureus, indicating its potential as an alternative treatment option.
Propiedades
IUPAC Name |
[5-[[4-[[tert-butyl(dimethyl)silyl]oxymethyl]piperidin-1-yl]methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H43BN2O5Si/c1-25(2,3)34-24(30)29-22-10-9-20(15-21(22)16-23(29)27(31)32)17-28-13-11-19(12-14-28)18-33-35(7,8)26(4,5)6/h9-10,15-16,19,31-32H,11-14,17-18H2,1-8H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZUKTCDOSMFBBQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)CN3CCC(CC3)CO[Si](C)(C)C(C)(C)C)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H43BN2O5Si | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80723285 | |
Record name | [1-(tert-Butoxycarbonyl)-5-{[4-({[tert-butyl(dimethyl)silyl]oxy}methyl)piperidin-1-yl]methyl}-1H-indol-2-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80723285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
502.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
913388-71-3 | |
Record name | [1-(tert-Butoxycarbonyl)-5-{[4-({[tert-butyl(dimethyl)silyl]oxy}methyl)piperidin-1-yl]methyl}-1H-indol-2-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80723285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.